molecular formula C10H7ClN2O B12912125 N-Hydroxyquinoline-3-carbimidoyl chloride

N-Hydroxyquinoline-3-carbimidoyl chloride

Cat. No.: B12912125
M. Wt: 206.63 g/mol
InChI Key: UGVSHDNAMPYOPX-RAXLEYEMSA-N
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Description

The exploration of novel chemical entities with diverse functionalities is a cornerstone of modern chemical research. N-Hydroxyquinoline-3-carbimidoyl chloride emerges as a molecule of significant interest due to its hybrid structure, which combines the well-established chemical reactivity of a quinoline (B57606) ring system with the versatile synthetic potential of imidoyl chloride and hydroxamic acid moieties.

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in a vast number of biologically active compounds and functional materials. wikipedia.org The quinoline nucleus is a key feature in various pharmaceuticals, including antimalarial drugs like quinine (B1679958) and chloroquine, and is also found in a variety of alkaloids. wikipedia.org

The substitution pattern on the quinoline ring plays a crucial role in determining the compound's properties and reactivity. In this compound, the carbimidoyl chloride and the N-hydroxy functionalities are positioned on the pyridine half of the quinoline system. This specific arrangement is expected to influence the electron distribution within the aromatic system, thereby affecting its chemical behavior and potential biological interactions. The 8-hydroxyquinoline (B1678124) derivatives, for instance, are known for their wide range of pharmacological applications, acting as iron chelators, anticancer agents, and inhibitors of various enzymes. nih.gov While this compound is not an 8-hydroxyquinoline, the presence of a hydroxyl group attached to a nitrogen atom within the quinoline framework suggests the potential for interesting biological and coordination chemistry.

The synthetic utility of this compound is largely dictated by its two key functional groups: the imidoyl chloride and the hydroxamic acid derivative.

Imidoyl chlorides are organic compounds containing the functional group RC(NR')Cl. wikipedia.org They are highly reactive intermediates and are analogues of acyl chlorides. wikipedia.org Their reactivity stems from the electrophilic nature of the carbon atom double-bonded to nitrogen and the good leaving group ability of the chloride ion. fiveable.me This makes them valuable precursors for the synthesis of a wide array of nitrogen-containing compounds, such as:

Amidines (by reaction with amines) wikipedia.org

Imidates (by reaction with alcohols) wikipedia.org

Thioimidates (by reaction with thiols) wikipedia.org

Imidoyl chlorides can also participate in Friedel-Crafts-type reactions to introduce imine groups onto aromatic substrates. wikipedia.org Their versatility makes them important building blocks in the construction of complex organic molecules and heterocyclic systems. fiveable.me

Hydroxamic acid derivatives are a class of organic compounds with the general formula R-C(=O)-N(-OH)-R'. wikipedia.org A key characteristic of hydroxamic acids is their ability to act as excellent chelators for metal ions, particularly iron(III) and zinc(II). nih.govacs.org This property is central to their biological activity, as they can inhibit metalloenzymes by binding to the metal cofactor in the active site. nih.gov Several hydroxamic acid-based compounds have been developed as drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy. acs.org The presence of a hydroxamic acid-like moiety (N-hydroxy group) in this compound suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or metal-chelating agents.

The combination of these two functional groups in a single molecule offers a unique platform for synthetic diversification. The imidoyl chloride can be used as a handle for further chemical transformations, while the N-hydroxy group can impart specific biological or metal-binding properties.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research directions.

Synthetic Methodology Development: Research could focus on optimizing the synthesis of this compound and exploring its reactivity. The imidoyl chloride moiety can be targeted with various nucleophiles to generate a library of novel quinoline derivatives. The stability and reactivity of the compound under different reaction conditions would be a key area of investigation.

Medicinal Chemistry Applications: Given the biological significance of both quinolines and hydroxamic acids, a primary research trajectory would be the exploration of the pharmacological potential of this compound and its derivatives. Investigations could focus on its activity as an anticancer agent (e.g., as an HDAC inhibitor), an antimicrobial agent, or an inhibitor of other metalloenzymes. nih.govnih.govacs.org

Coordination Chemistry: The N-hydroxy group, in conjunction with the quinoline nitrogen, could act as a bidentate ligand for various metal ions. Research in this area could involve the synthesis and characterization of metal complexes of this compound, and the evaluation of their catalytic or material properties.

The following table provides a summary of the key chemical entities related to this compound and their significance:

Compound/Functional GroupKey FeaturesSignificance in Organic Chemistry and Related Fields
Quinoline Heterocyclic aromatic compoundCore scaffold in numerous pharmaceuticals and biologically active molecules. wikipedia.org
Imidoyl Chloride Highly reactive functional group (RC(NR')Cl)Versatile intermediate for the synthesis of various nitrogen-containing compounds. wikipedia.org
Hydroxamic Acid Functional group with the structure R-C(=O)-N(-OH)-R'Potent metal chelators, often used in the design of enzyme inhibitors. nih.govacs.org

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(3Z)-N-hydroxyquinoline-3-carboximidoyl chloride

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6,14H/b13-10-

InChI Key

UGVSHDNAMPYOPX-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C(=N/O)/Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=NO)Cl

Origin of Product

United States

Synthetic Methodologies for N Hydroxyquinoline 3 Carbimidoyl Chloride and Its Derivatives

Established Synthetic Pathways for N-Hydroxyquinoline-3-carbimidoyl Chloride Precursors

The foundational step in synthesizing this compound is the creation of its direct precursor, quinoline-3-carboxaldehyde oxime. This involves well-established methods for both constructing the quinoline (B57606) core and its subsequent conversion to an aldoxime.

Quinoline aldoximes are key intermediates in the synthesis of N-hydroxyquinoline-3-carbimidoyl chlorides. researchgate.net The general synthesis of these aldoximes is achieved through the reaction of a corresponding quinoline aldehyde or ketone with hydroxylamine (B1172632). researchgate.net For instance, quinoline-3-carboxaldehyde can be reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate to yield the desired quinoline-3-carboxaldehyde oxime.

The synthesis of the prerequisite quinoline aldehyde itself can be accomplished through various classic named reactions. Methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are fundamental for constructing the quinoline ring system from simpler aromatic amines and carbonyl compounds. iipseries.orgnih.gov Following the formation of the basic quinoline structure, functionalization is required to introduce the aldehyde group at the 3-position. One common strategy is the oxidation of a methyl group, such as the conversion of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov This aldehyde can then be readily converted to its corresponding aldoxime, setting the stage for the final chlorination step.

Table 1: Synthesis of Quinoline Aldoxime from Quinoline-3-carbaldehyde

Reactant 1 Reactant 2 Reagent/Catalyst Product

Direct Synthesis and In Situ Generation of this compound

The direct conversion of quinoline aldoximes to this compound is typically achieved through chlorination. This transformation can be mediated by various chlorinating agents, with N-Chlorosuccinimide (NCS) being a particularly effective and widely used reagent for this purpose. mdpi.comresearchgate.net

N-Chlorosuccinimide (NCS) is a versatile and common reagent for the α-chlorination of aldoximes to generate hydroximoyl chlorides. mdpi.com The reaction proceeds via an electrophilic attack of the chlorine atom from NCS on the carbon atom of the C=N double bond of the aldoxime. This process is highly efficient for converting quinoline aldoximes into their corresponding N-hydroxy-carbimidoyl chlorides. researchgate.netorganic-chemistry.org The use of NCS is often preferred over other chlorinating agents like chlorine gas (Cl₂) due to its ease of handling and greater selectivity. mdpi.com The reaction is a key step in functionalizing the aldoxime precursor to the final target compound.

The efficiency and yield of the NCS-mediated chlorination are highly dependent on the reaction conditions, particularly the solvent and temperature. Dimethylformamide (DMF) is a common polar aprotic solvent used for such transformations. The reaction is often initiated at a low temperature, typically 0 °C, to control the initial exotherm that can occur during chlorination reactions involving NCS. ed.ac.uk After the initial addition of the reagent, the reaction mixture is often allowed to gradually warm to room temperature to ensure the reaction proceeds to completion. This temperature control is crucial for minimizing side reactions and preventing potential runaway processes, which can be a concern with highly reactive thiols and NCS. ed.ac.uk Optimization of these parameters is key to achieving high yields and purity of the desired this compound.

Table 2: Illustrative Optimization of Chlorination Reaction Conditions Note: This table illustrates the general process of optimizing a chlorination reaction, based on a similar system for hydroxyquinoxaline derivatives, as specific data for the title compound is not available.

Entry Solvent DMF (mol %) Time (h) Yield (%)
1 Dioxane 4 3 85
2 1,2-Dichloroethane 10 2 95
3 1-Chlorobutane 5 1 76
4 1-Chlorobutane 5.5 1 98
5 1-Bromobutane 5.5 3 93

(Data adapted from a study on the chlorination of hydroxyquinoxaline derivatives to show the effect of solvent and catalyst amount on reaction yield and time). researchgate.net

Advanced Synthetic Strategies for this compound Analogues

The development of synthetic methodologies extends to analogues of this compound, such as those incorporating fluorine atoms, which can significantly alter the compound's chemical and biological properties.

Advanced strategies are being developed for the synthesis of fluorinated analogues, such as fluorinated carbimidoyl chlorides. While direct fluorination can be challenging, one innovative approach involves the synthesis of carbamoyl (B1232498) fluorides, which are structurally related to carbimidoyl chlorides. A notable method uses a surrogate for the highly toxic difluorophosgene (COF₂) gas. yorku.ca This strategy involves the reaction of secondary amines with a combination of (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), which serves as a difluorocarbene source, and a pyridine (B92270) N-oxide as an oxidant. yorku.ca This allows for the synthesis of carbamoyl fluorides from readily available starting materials without handling hazardous reagents. yorku.ca Furthermore, carbamoyl fluorides can also be accessed through halogen exchange from the corresponding carbamoyl chlorides, providing an alternative route to these valuable fluorinated compounds. yorku.ca These methods open pathways to novel fluorinated pyridine and quinoline analogues with potential applications in various fields of chemical research.

Vilsmeier-Haack Reaction in Quinoline Derivative Synthesis

The Vilsmeier-Haack reaction stands as a versatile and efficient method in organic synthesis, proving particularly effective for the formylation of activated aromatic and heterocyclic compounds. niscpr.res.inchemijournal.com Its application extends to cyclization and ring annulation processes, making it a cornerstone for constructing complex heterocyclic systems, including the quinoline scaffold. niscpr.res.in This reaction is instrumental in the synthesis of precursors necessary for obtaining this compound, primarily through the formation of functionalized quinolines that serve as versatile synthons for further chemical transformations. niscpr.res.inresearchgate.net

The reaction typically employs the Vilsmeier reagent, a halomethylene-iminium salt, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃). researchgate.netnih.gov This electrophilic species is then used to substitute suitable carbon nucleophiles. researchgate.net

A prominent application of this methodology is the regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in In this process, the Vilsmeier cyclization of acetanilides is carried out by adding POCl₃ to the substrate in DMF at a controlled low temperature (0-5°C), followed by heating to complete the reaction. niscpr.res.in The resulting 2-chloro-3-formylquinoline products are pivotal intermediates. The chloro and formyl groups can be readily transformed into various other functionalities, providing a pathway to diverse quinoline derivatives. niscpr.res.inresearchgate.net Research has shown that the presence of electron-donating groups on the N-arylacetamide precursor generally leads to good yields of the corresponding quinoline. niscpr.res.in

The versatility of the Vilsmeier-Haack reaction is further demonstrated in its use with different starting materials and conditions. For instance, it can be applied to 3-acyl-2,4-dihydroxyquinoline to produce 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline. niscpr.res.in Furthermore, modern adaptations of the reaction, such as using ultrasound irradiation, have been shown to facilitate the synthesis, offering good yields and experimental simplicity. nih.gov

Detailed Research Findings:

Researchers have successfully synthesized a range of 2-chloro-3-formylquinolines by treating various substituted acetanilides with the Vilsmeier reagent. The general procedure involves the dropwise addition of POCl₃ to a solution of the acetanilide (B955) in DMF at 0-5°C, followed by heating to around 90°C. niscpr.res.in The yields for these transformations are reported to be moderate to good. niscpr.res.in

The following tables summarize the findings from various studies on the Vilsmeier-Haack synthesis of quinoline derivatives, highlighting the precursors, reaction conditions, and resulting products.

Table 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

Starting Material (N-Arylacetamide)ReagentsKey ConditionsProductYieldReference
AcetanilideDMF, POCl₃0-5°C then 90°C2-Chloro-3-formylquinolineGood to Moderate niscpr.res.in
Substituted AcetanilidesDMF, POCl₃0-5°C then heatingSubstituted 2-Chloro-3-formylquinolinesGood (60-80%) niscpr.res.inchemijournal.com
3-Acetyl-2,4-dihydroxyquinolineDMF, POCl₃5°C then heating on water bath for 17h3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinolineNot specified niscpr.res.in
Pyrimido[4,5-b]quinoline derivativesDMF, POCl₃0°C then addition of substrateβ-chlorovinyl aldehyde derivativesGood nih.gov

Table 2: Further Transformations of Vilsmeier-Haack Products

Starting QuinolineReagents/ReactionProductPurpose/SignificanceReference
2-Chloro-3-formylquinolineHydrolysis (70% aq. acetic acid)2-Oxo-3-formylquinolineIntermediate for further synthesis researchgate.net
2-Chloro-3-formylquinolinep-toluenesulphonic acid, Sodium azideTetrazolo[1,5-a]quinoline-4-carbaldehydeCreation of fused heterocyclic systems researchgate.net
2-Chloro-3-formylquinolinesCAN-NH₃3-CyanoquinolinesFunctional group transformation niscpr.res.in
2-Chloro-3-formylquinolinesNIS-K₂CO₃/alcohols3-AlkoxycarbonylquinolinesFunctional group transformation niscpr.res.in

Applications of N Hydroxyquinoline 3 Carbimidoyl Chloride As a Synthetic Intermediate

Construction of Diverse Heterocyclic Frameworks

The hydroximoyl chloride moiety is a gateway to a variety of heterocyclic rings. Through its conversion to a nitrile oxide intermediate, it facilitates the creation of five-membered heterocycles, while the N-hydroxy group can undergo further reactions like acylation.

A principal application of N-Hydroxyquinoline-3-carbimidoyl chloride is the synthesis of isoxazoles. This is achieved through the in-situ generation of the corresponding quinoline-3-nitrile oxide. In the presence of a non-nucleophilic base, such as triethylamine, this compound undergoes dehydrochlorination to form the highly reactive nitrile oxide intermediate.

This intermediate readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most commonly alkynes, to yield 3,5-disubstituted isoxazoles. youtube.comyoutube.comnih.gov The reaction is a powerful tool for forging a new five-membered aromatic ring onto the quinoline (B57606) scaffold. mdpi.comresearchgate.net

The resulting quinoline-isoxazole hybrids are a class of compounds that have attracted significant interest for their potential biological activities. tandfonline.comresearchgate.net Research has demonstrated that these hybrid molecules exhibit promising antimicrobial and anticancer properties. tandfonline.comeurekaselect.com

Table 1: Examples of Bioactive Quinoline-Isoxazole Hybrids

Compound ClassSynthetic StrategyReported Biological Activity
Quinoline-isoxazole hybridsMultistep synthesis involving hetero Diels-Alder reactionAntibacterial and antifungal activity. tandfonline.com
Tetrahydroquinoline-isoxazole hybridsSynthesis and in vitro evaluationAnticancer agents. eurekaselect.com
Quinoline linked fused isoxazolesCopper(I) catalyzed azide-alkyne cycloaddition (CuAAC) followed by intramolecular C-H arylationAnticancer activity against human breast cancer cell lines. researchgate.net

Derivatization Towards Quinoline Oxime Esters

The N-hydroxy functionality of the hydroximoyl chloride allows for derivatization to form quinoline oxime esters. This transformation is typically achieved through acylation, where the compound is treated with various acylating agents, such as benzoyl chlorides, in the presence of a base. nih.govderpharmachemica.comkhanacademy.org This reaction attaches an ester group to the oxime nitrogen.

The synthesis of new 2-chloro-3-formyl quinoline oxime esters has been reported by reacting 2-chloro-3-formyl quinoline oximes with different benzoyl chlorides. nih.gov This highlights a parallel and established route to this class of compounds. The resulting quinoline oxime esters have been investigated for their ability to interact with and cleave DNA, indicating their potential in the development of therapeutic agents. nih.gov

Table 2: Synthesis of Quinoline Oxime Esters

PrecursorReagentsProduct ClassInvestigated Application
2-Chloro-3-formyl quinoline oximesVarious benzoyl chlorides, triethylamine, dichloromethane (B109758)New 2-chloro-3-formyl quinoline oxime estersDNA photocleavage. nih.gov
Substituted 2-chloro-3-formyl-quinolinesHydroxylamine (B1172632) hydrochlorideQuinoline oxime derivativesIn-vitro antimicrobial activities. researchgate.net

Generation of Pyrazole-Conjugated Benzothiazole (B30560) Derivatives

While direct synthesis from this compound is not prominently documented, its chemical nature suggests a plausible pathway to pyrazole-containing heterocycles. Hydroximoyl chlorides are analogous to hydrazonoyl halides, which are known precursors to nitrile imines. Nitrile imines, like nitrile oxides, are 1,3-dipoles that react with alkynes to form pyrazoles. youtube.com This suggests a potential route where a modified quinoline precursor could lead to a quinoline-pyrazole conjugate.

Separately, the synthesis of pyrazole-conjugated benzothiazole derivatives has been achieved through other routes, underscoring the pharmaceutical interest in this scaffold. rsc.orgjbarbiomed.comresearchgate.net For instance, one method involves the reaction of 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine with pentane-2,4-dione to construct the pyrazole (B372694) ring onto the benzothiazole core. jbarbiomed.com The combination of these three heterocyclic systems—quinoline, pyrazole, and benzothiazole—represents a strategy for creating complex molecules with potential for enhanced biological activity. rsc.org

Imidazo[1,2-a]pyrimidines are another important class of nitrogen-fused heterocycles with a wide range of pharmacological properties, including antifungal and anticancer activities. researchgate.netnih.gov The synthesis of this scaffold is well-established, often proceeding via the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone (the Chichibabin reaction). nih.govorganic-chemistry.org

A direct, one-step route from this compound to a quinoline-fused imidazo[1,2-a]pyrimidine (B1208166) is not a standard transformation. However, the reactive nature of the nitrile oxide that can be generated from the starting material could potentially be exploited in multi-step synthetic sequences. For example, the nitrile oxide could react with a suitable pyrimidine (B1678525) derivative, followed by subsequent cyclization and rearrangement steps to build the fused imidazole (B134444) ring. While speculative, this approach highlights the potential for this compound to serve as a starting point for complex, multi-ring systems that are otherwise accessed through entirely different synthetic strategies. nih.govresearchgate.net

Building Block in Complex Fluorinated Compound Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. nih.govorientjchem.org Consequently, the development of fluorinated analogs of bioactive scaffolds is a major focus in medicinal chemistry.

While specific reports on using this compound as a direct precursor for complex fluorinated compounds are limited, the quinoline scaffold itself is frequently fluorinated. nih.govresearchgate.net For example, new series of fluorinated quinoline analogs have been synthesized from starting materials like 2-fluoroaniline. nih.gov Given this precedent, a fluorinated version of this compound could serve as an invaluable building block, combining the versatile reactivity of the hydroximoyl chloride with the beneficial properties conferred by fluorine. This would allow for the construction of novel, fluorinated heterocyclic frameworks such as quinoline-isoxazoles or quinoline-pyrazoles for further investigation as potential pharmaceuticals.

Development of Novel Chemical Entities for Specialized Applications

The ultimate goal of using this compound as a synthetic intermediate is the development of novel chemical entities with specialized and useful functions. The diverse heterocyclic frameworks that can be constructed from this starting material have shown significant promise, particularly in the fields of medicine and materials science. ijpsjournal.comnumberanalytics.com

The quinoline-based hybrids synthesized using this intermediate are often evaluated for a range of biological activities. nih.goveurekaselect.com

Key Application Areas for Resulting Compounds:

Anticancer Agents: Quinoline-isoxazole, quinoline-oxazole, and quinoline-imidazole hybrids have demonstrated potent anticancer activities through mechanisms like inducing apoptosis and inhibiting cell proliferation. ijpsjournal.comeurekaselect.com

Antimicrobial Agents: Many derivatives, including quinoline oximes and quinoline-isoxazole hybrids, have been tested against various bacterial and fungal strains, with some compounds showing excellent efficacy. tandfonline.comresearchgate.net

Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs, and new hybrids are continually being explored as potential next-generation treatments. eurekaselect.comnih.gov

Materials Science: Quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties. numberanalytics.comdaneshyari.com

By providing access to a variety of complex heterocyclic systems, this compound is a key tool for chemists to generate libraries of new compounds for screening and development in these specialized applications. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in predicting the course of chemical reactions, offering a way to explore potential synthetic routes and understand reaction mechanisms at a molecular level. nih.gov By calculating the energies of reactants, transition states, and products, chemists can estimate reaction barriers and thermodynamic stabilities, thereby predicting the most likely reaction pathways. nih.gov

For N-Hydroxyquinoline-3-carbimidoyl chloride, quantum chemical calculations, such as those employing Density Functional Theory (DFT), could be used to investigate its reactivity. For instance, the transformation of the carbimidoyl chloride group into other functional groups or its participation in cyclization reactions could be modeled. These calculations can reveal the energetic feasibility of different synthetic strategies before they are attempted in the laboratory, saving time and resources. nih.gov

A hypothetical reaction pathway for the cyclization of a related quinoline (B57606) derivative could be computationally screened. The process would involve identifying potential transition states and intermediates, and calculating their relative energies. This approach has been successfully used to predict new reactions and to design synthetic routes for complex molecules. nih.gov

Table 1: Hypothetical Energy Profile for a Reaction of a Quinoline Derivative

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantDFT (B3LYP)6-31G(d)0.0
Transition State 1DFT (B3LYP)6-31G(d)+25.3
IntermediateDFT (B3LYP)6-31G(d)-5.7
Transition State 2DFT (B3LYP)6-31G(d)+18.9
ProductDFT (B3LYP)6-31G(d)-15.2

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Modeling and Docking Studies for Derivative Interactions

Molecular modeling and docking are powerful in silico techniques to predict how a molecule might interact with a biological target, such as a protein or enzyme. scielo.org.mx This is particularly relevant for drug discovery and design. For derivatives of this compound, these methods can predict their binding affinity and mode of interaction with various receptors.

The process involves creating a three-dimensional model of the ligand (the quinoline derivative) and docking it into the binding site of a target protein. scielo.org.mx Scoring functions are then used to estimate the binding energy, providing a rank-ordering of potential inhibitors. nih.gov For example, studies on quinoline-3-carboxamides, which are structurally similar, have used molecular docking to investigate their selectivity as kinase inhibitors. mdpi.com

Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

Table 2: Illustrative Docking Scores for Quinoline Derivatives against a Hypothetical Protein Target

DerivativeDocking Score (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR23, LYS45, ASP101
Derivative B-7.9TYR23, GLU88
Derivative C-9.2TYR23, LYS45, ASP101, PHE105

This table is for illustrative purposes. The specific derivatives and target are hypothetical.

Conformational Analysis and Stereochemical Investigations

The three-dimensional shape of a molecule, its conformation, is crucial to its chemical and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov For this compound, which has several rotatable bonds, understanding its preferred conformation is key.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a systematic search of the conformational space. nih.gov The results of these calculations can provide the relative energies of different conformers and the dihedral angles that define them. For related nitrogen-containing heterocyclic systems, conformational analysis has been used to understand the preferred orientation of substituent groups. rsc.org

Stereochemical investigations would be particularly important if chiral centers are introduced into derivatives of this compound. Computational methods can help predict the properties of different stereoisomers and guide stereoselective syntheses.

Table 3: Calculated Relative Energies of Hypothetical Conformers of a Quinoline Derivative

ConformerDihedral Angle (C2-C3-C=N)Relative Energy (kcal/mol)
1+5.2
260°+1.8
3120°+3.5
4180°0.0

This table is illustrative and based on a hypothetical quinoline derivative.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds and other intermolecular interactions play a critical role in determining the physical properties of a compound, such as its melting point and solubility, as well as its interactions in a biological context. nih.govnih.gov this compound has several potential hydrogen bond donors (the N-OH group) and acceptors (the nitrogen atoms and the chlorine atom).

Computational studies can predict the geometry and strength of these hydrogen bonds, both in the solid state and in solution. nih.gov For example, quantum chemical calculations can be used to model dimers or larger clusters of the molecule, held together by hydrogen bonds. The analysis of these interactions can help in understanding the crystal packing of the compound and its ability to interact with water or biological macromolecules. nih.gov In related systems, the study of hydrogen bonding networks has been crucial in understanding ligand-receptor interactions. nih.gov

In Silico Prediction of Synthetic Feasibility and Reaction Optimization

Computational tools can be employed to assess the likelihood of a proposed synthetic route being successful and to optimize reaction conditions. nih.gov This emerging field combines quantum chemistry with algorithms to predict reaction outcomes. nih.gov

For the synthesis of this compound or its derivatives, computational models could be used to screen different reagents and catalysts. By calculating activation energies and reaction profiles for various synthetic pathways, chemists can identify the most promising conditions before extensive experimental work is undertaken. nih.gov This can lead to the development of more efficient and sustainable chemical processes. While direct in silico prediction of the synthesis for this specific compound is not available, the principles have been applied to other complex organic molecules. nih.gov

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

While specific spectral data for N-Hydroxyquinoline-3-carbimidoyl chloride is not publicly available, we can predict the expected chemical shifts by analyzing data from analogous structures, such as quinoline-3-carboxamide (B1254982) derivatives and N-hydroxysuccinimide. chemicalbook.commdpi.com The quinoline (B57606) ring system has characteristic signals, and the introduction of the N-hydroxy-carbimidoyl chloride group at the 3-position would induce specific shifts.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core. The proton at the C2 position, being adjacent to the nitrogen and the C3-substituent, would likely appear as a singlet at a downfield chemical shift, estimated around 9.0 ppm. The proton at C4 would also be a singlet, likely shifted downfield due to the influence of the adjacent nitrogen and the carbimidoyl group. The protons on the benzo-fused ring (H5, H6, H7, H8) would appear as a complex of multiplets in the aromatic region, typically between 7.5 and 8.5 ppm. The N-hydroxy proton is expected to be a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the carbon atoms of the quinoline ring would exhibit signals in the aromatic region (120-150 ppm). The carbonyl carbon analogue in the carbimidoyl chloride group (C=N) would be expected at a lower field. The carbon of the C=N-OH group is predicted to appear in the range of 155-165 ppm. The quinoline carbons C2 and C4 are expected to be significantly downfield. Based on data from related quinoline-3-carboxamides, the chemical shifts for the quinoline carbons can be estimated. researchgate.netlookchem.com

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~9.0 (s)C2: ~150
H4~8.8 (s)C3: ~135
H57.7-7.9 (m)C4: ~148
H67.5-7.7 (m)C4a: ~129
H77.5-7.7 (m)C5: ~130
H88.0-8.2 (m)C6: ~128
N-OHBroad, variableC7: ~131
C8: ~129
C8a: ~147
C=N-OH

Note: These are estimated values based on analogous compounds. Actual experimental values may vary. (s = singlet, m = multiplet)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguously determining the regiochemistry and through-space spatial relationships of atoms within a molecule. For this compound, a NOESY experiment would be instrumental in confirming the position of the carbimidoyl chloride group at C3.

A key correlation would be expected between the N-hydroxy proton and the H2 and H4 protons of the quinoline ring. The observation of these cross-peaks in the NOESY spectrum would provide definitive evidence for the 3-substitution pattern and the Z or E configuration of the N-hydroxy group relative to the quinoline ring. This technique helps to differentiate between possible isomers that might be formed during synthesis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition, and the fragmentation pattern offers clues about its structure.

For this compound, high-resolution mass spectrometry (HR-MS) would be used to determine its exact molecular weight, which can be used to confirm its elemental formula (C₁₀H₇ClN₂O). The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation would likely be the loss of a chlorine atom or the entire carbimidoyl chloride moiety. Another significant fragmentation pathway could involve the loss of the hydroxyl group. The quinoline cation radical would likely be a stable and prominent fragment. researchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M]+206/208Molecular ion peak (accounting for ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]+171Loss of a chlorine atom
[M-OH]+189/191Loss of the hydroxyl group
[C₉H₆N]+128Quinoline cation radical after loss of the substituent

Note: These are predicted fragmentation patterns. Actual results may vary based on ionization method.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique ideal for monitoring the progress of chemical reactions and analyzing the purity of the final product. nih.govorganicchemistrydata.org In the synthesis of this compound, UPLC-MS/MS could be employed to:

Track the consumption of starting materials.

Identify the formation of the desired product in real-time.

Detect and quantify any by-products or impurities.

The high chromatographic resolution of UPLC separates the components of the reaction mixture, and the subsequent MS/MS analysis provides structural information for each component, allowing for a detailed understanding of the reaction pathway and optimization of reaction conditions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

The N-O-H group would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching. The C=N bond of the imidoyl chloride group is expected to show a characteristic absorption band around 1650-1689 cm⁻¹. wikipedia.org The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretch is expected in the lower frequency region, typically 600-800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
O-H3200-3600 (broad)Stretching
C=N (imidoyl)1650-1689Stretching
C=C, C=N (aromatic)1400-1600Stretching
C-Cl600-800Stretching

Note: These are predicted absorption ranges and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable crystals of the reactive this compound itself might be challenging, its stable derivatives can be analyzed using this technique.

Chromatographic Methods for Purification and Analysis of this compound

Chromatographic techniques are fundamental in the separation, purification, and analysis of synthetic chemical compounds. For quinoline derivatives, methods such as column chromatography and gas chromatography are often employed to ensure the purity of the final product and to analyze its components. Research into the synthesis of various quinoline compounds frequently details the use of column chromatography for purification.

For the analysis of quinoline compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool, often requiring derivatization to improve retention on reversed-phase columns and enhance ionization. nih.gov Techniques such as benzoyl chloride derivatization have been systematically evaluated for the analysis of various small molecules and could be applicable to the analysis of this compound and its reaction intermediates. nih.govnih.gov

Given the absence of specific published data for this compound, the following tables represent hypothetical chromatographic conditions based on established methods for similar quinoline compounds. These are intended to be illustrative of the types of parameters that would be defined in a research setting.

Table 1: Illustrative Column Chromatography Parameters for Purification

ParameterDetails
Stationary Phase Silica (B1680970) Gel (70-230 mesh)
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (B1210297)
Detection Thin Layer Chromatography (TLC) with UV visualization

Table 2: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis

ParameterDetails
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Electron Ionization (EI) at 70 eV

It is important to reiterate that the conditions presented in these tables are hypothetical and would require empirical validation for the specific analysis of this compound.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-Hydroxyquinoline-3-carbimidoyl chloride and its analogues presents an opportunity to implement and develop environmentally benign chemical processes. Future research could focus on several key areas of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve exploring cycloaddition reactions or other concerted processes.

Use of Renewable Feedstocks: Investigating the feasibility of deriving the quinoline (B57606) scaffold from biomass or other renewable sources.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents traditionally used in the synthesis of similar heterocyclic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing synthetic protocols that proceed at ambient temperature and pressure, potentially through the use of photocatalysis or microwave-assisted synthesis to reduce energy consumption.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Approach Potential Advantages Potential Challenges
Traditional Synthesis Established methodologies for similar compounds. Often involves hazardous reagents and solvents, may have low atom economy.
Microwave-Assisted Rapid reaction times, increased yields. Requires specialized equipment, potential for localized overheating.
Photocatalysis Mild reaction conditions, high selectivity. Requires development of suitable photocatalysts, light penetration can be an issue for scaled-up reactions.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The development of novel catalysts will be crucial for the efficient and selective synthesis of this compound. Research in this area could pursue:

Homogeneous and Heterogeneous Catalysis: Designing both soluble and solid-supported catalysts to facilitate key bond-forming reactions. Heterogeneous catalysts would offer the advantage of easier separation and recycling.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, which could lead to high enantioselectivity and milder reaction conditions.

Nanocatalysts: Investigating the use of metallic or metal oxide nanoparticles as highly active and selective catalysts.

Exploration of Novel Reactivity Patterns and Transformation Cascades

The carbimidoyl chloride functional group is known for its versatile reactivity, which, when combined with the hydroxyquinoline scaffold, could lead to the discovery of novel chemical transformations. Future studies could investigate:

Cyclization Reactions: Utilizing the reactivity of the carbimidoyl chloride to construct new fused heterocyclic systems.

Cross-Coupling Reactions: Employing the C-Cl bond in palladium- or copper-catalyzed cross-coupling reactions to introduce a variety of substituents.

Cascade Reactions: Designing multi-step transformations that occur in a single pot, leading to the rapid assembly of complex molecular architectures.

Structure-Activity Relationship (SAR) Studies on Derivatives for Targeted Applications

Systematic modification of the this compound structure and the subsequent evaluation of the properties of the resulting derivatives could lead to the development of compounds with tailored functionalities. Key areas for SAR studies include:

Electronic Properties: Investigating how substituents on the quinoline ring affect the electronic properties of the molecule, which could be relevant for applications in organic electronics.

Chelating Properties: Exploring the influence of different functional groups on the metal-chelating ability of the hydroxyquinoline core, which is important for sensing and catalysis.

Biological Activity: While outside the direct scope of this chemical analysis, preliminary in vitro studies could guide the design of derivatives with potential pharmacological applications, building on the known bioactivity of many quinoline compounds.

Integration with High-Throughput Screening and Automated Synthesis

To accelerate the discovery of new applications for this compound derivatives, future research could leverage modern automation and screening technologies. This would involve:

Combinatorial Chemistry: Developing automated synthesis platforms to rapidly generate libraries of derivatives.

High-Throughput Screening: Implementing rapid screening assays to evaluate the properties of these libraries for specific applications, such as catalysis, materials science, or biological activity.

Machine Learning: Utilizing computational models to predict the properties of virtual compounds and guide the design of new synthetic targets.

The integration of these advanced techniques would significantly expedite the exploration of the chemical space around the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-hydroxyquinoline derivatives, and how can they be adapted for N-hydroxyquinoline-3-carbimidoyl chloride?

  • Methodological Answer : The synthesis of quinoline derivatives often involves cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, the Vilsmeier-Haack reaction is a reliable method for introducing aldehyde groups at the 3-position of quinoline derivatives using phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) . Adapting this method for N-hydroxyquinoline-3-carbimidoyl chloride would require substituting the starting material (e.g., N-hydroxyquinoline) and optimizing reaction conditions (temperature, stoichiometry) to favor imidoyl chloride formation. Purification via recrystallization from solvents like petroleum ether/ethyl acetate mixtures is recommended to isolate the product .

Q. What spectroscopic techniques are critical for characterizing N-hydroxyquinoline-3-carbimidoyl chloride?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the hydroxy and imidoyl chloride functional groups. Infrared (IR) spectroscopy can identify characteristic stretches (e.g., N–O at ~1250 cm⁻¹, C≡N at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. For example, in related chlorinated quinolines, IR and NMR data were used to validate substituent positions and bond formation .

Q. What safety protocols should be prioritized when handling N-hydroxyquinoline-3-carbimidoyl chloride in the lab?

  • Methodological Answer : Due to its reactive imidoyl chloride group, handle the compound in a fume hood with appropriate PPE (gloves, goggles, lab coat). Refer to safety data sheets (SDS) for analogous compounds (e.g., nicotinoyl chloride hydrochloride), which highlight risks of skin/eye irritation and respiratory hazards . Store under inert conditions (argon or nitrogen) to prevent hydrolysis. Dispose of waste via approved hazardous chemical protocols, adhering to federal and institutional guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of N-hydroxyquinoline-3-carbimidoyl chloride?

  • Methodological Answer : Reaction optimization should focus on:

  • Temperature : Elevated temperatures (e.g., 353 K) enhance reaction rates but may degrade sensitive functional groups. A balance must be struck to avoid side reactions .
  • Catalysts : Lewis acids like AlCl₃ or ZnCl₂ may stabilize intermediates during imidoyl chloride formation.
  • Solvent Choice : Anhydrous solvents (e.g., dichloromethane or acetonitrile) minimize hydrolysis of the imidoyl chloride group.
    Document variations systematically using design-of-experiment (DoE) approaches to identify critical parameters .

Q. What mechanistic insights explain the role of substituents in cyclization reactions involving N-hydroxyquinoline-3-carbimidoyl chloride?

  • Methodological Answer : The electron-withdrawing imidoyl chloride group at the 3-position directs electrophilic substitution to specific quinoline positions. For example, in pyrimido[4,5-b]quinoline-4-one synthesis, the 3-cyano group facilitates cyclization with guanidine via nucleophilic attack. Computational studies (DFT) can model electron density distribution to predict reactivity . Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using D₂O) is recommended to confirm proposed mechanisms .

Q. How should researchers address contradictions in reported reaction yields or characterization data for N-hydroxyquinoline derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Impurity Profiles : Use high-purity starting materials and validate intermediates via HPLC or GC-MS.
  • Moisture Sensitivity : Imidoyl chlorides are hygroscopic; yields may vary due to trace water in solvents.
  • Stereochemical Factors : Chiral centers or tautomerism (e.g., keto-enol equilibria) can lead to misassignment of NMR signals. Replicate experiments under strictly controlled conditions and cross-validate data with independent techniques (e.g., X-ray crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.